molecular formula C7H5ClN2 B1591778 4-Chloro-6-methylnicotinonitrile CAS No. 38875-76-2

4-Chloro-6-methylnicotinonitrile

Cat. No. B1591778
CAS RN: 38875-76-2
M. Wt: 152.58 g/mol
InChI Key: WAYNDJKNBVJWPH-UHFFFAOYSA-N
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Description

4-Chloro-6-methylnicotinonitrile (CMN) is an organic compound that has been gaining attention in recent years due to its potential applications in various fields. It has a molecular weight of 152.58 .


Molecular Structure Analysis

The IUPAC name for 4-Chloro-6-methylnicotinonitrile is 4-chloro-6-methylnicotinonitrile . The InChI code is 1S/C7H5ClN2/c1-5-2-7(8)6(3-9)4-10-5/h2,4H,1H3 .


Chemical Reactions Analysis

One notable reaction involving 2,6-dichloro-4-methylnicotinonitrile with malononitrile dimer in the presence of triethylamine leads to regioselective nucleophilic substitution of the chlorine atom at position 6 .


Physical And Chemical Properties Analysis

4-Chloro-6-methylnicotinonitrile is a solid substance . It has a boiling point of 266°C at 760 mmHg .

Scientific Research Applications

Application 1: Organic Chemistry

  • Specific Scientific Field : Organic Chemistry .
  • Summary of the Application : 4-Chloro-6-methylnicotinonitrile is used in the synthesis of various organic compounds . It’s a chemical intermediate used in the production of more complex molecules .
  • Methods of Application or Experimental Procedures : One example of its use is in the reaction with malononitrile dimer in the presence of triethylamine . This leads to a regioselective nucleophilic substitution of the chlorine atom at position 6 .
  • Results or Outcomes : The reaction results in the formation of triethylammonium 2-amino-3-(6-chloro-5-cyano-4-methyl-pyridin-2-yl)-1,1,3-tricyanoprop-2-en-1-ide . The structure of the product was confirmed by spectral methods and X-ray diffraction analysis .

Application 2: Synthesis of Complex Molecules

  • Specific Scientific Field : Organic Chemistry .
  • Summary of the Application : 4-Chloro-6-methylnicotinonitrile is used as a starting material in the synthesis of more complex molecules .
  • Methods of Application or Experimental Procedures : The compound can be reacted with various reagents under different conditions to form new bonds and create more complex structures .
  • Results or Outcomes : The outcomes of these reactions depend on the specific reagents and conditions used .

Application 3: Synthesis from Ethanamine

  • Specific Scientific Field : Organic Chemistry .
  • Summary of the Application : 4-Chloro-6-methylnicotinonitrile can be synthesized from Ethanamine, N-[(3,5-dichlorophenyl)methylene]-2,2-diethoxy .
  • Methods of Application or Experimental Procedures : The specific procedures for this synthesis are not provided in the source .
  • Results or Outcomes : The result of this synthesis is 4-Chloro-6-methylnicotinonitrile .

Application 4: Synthesis from Ethanamine

  • Specific Scientific Field : Organic Chemistry .
  • Summary of the Application : 4-Chloro-6-methylnicotinonitrile can be synthesized from Ethanamine, N-[(3,5-dichlorophenyl)methylene]-2,2-diethoxy .
  • Methods of Application or Experimental Procedures : The specific procedures for this synthesis are not provided in the source .
  • Results or Outcomes : The result of this synthesis is 4-Chloro-6-methylnicotinonitrile .

Application 5: Storage and Safety

  • Specific Scientific Field : Chemical Safety and Storage .
  • Summary of the Application : 4-Chloro-6-methylnicotinonitrile is stored under an inert atmosphere at 2-8°C .
  • Results or Outcomes : Proper storage can prevent degradation and contamination of the compound .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it is harmful . The hazard statement is H302, and the precautionary statements are P280, P305+P351+P338 . The Material Safety Data Sheet (MSDS) can provide more detailed safety information .

properties

IUPAC Name

4-chloro-6-methylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2/c1-5-2-7(8)6(3-9)4-10-5/h2,4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAYNDJKNBVJWPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=N1)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50591812
Record name 4-Chloro-6-methylpyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50591812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-6-methylnicotinonitrile

CAS RN

38875-76-2
Record name 4-Chloro-6-methylpyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50591812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-6-methylpyridine-3-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
SD SC, SG SIE, SL SK, ST SM, SY SV - researchgate.net
… The residue was purified by silica gel chromatography using Petroleum ether:EtOAc (3:1) as eluting solvents to afford 4-chloro-6-methylnicotinonitrile as white solid (3.2 g, 64%). MS (ESI…
Number of citations: 0 www.researchgate.net

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